(E)-4-(2-(4-(4-chlorophenyl)thiazol-2-yl)-2-cyanovinyl)-2,6-dimethoxyphenyl acetate
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Description
(E)-4-(2-(4-(4-chlorophenyl)thiazol-2-yl)-2-cyanovinyl)-2,6-dimethoxyphenyl acetate is a useful research compound. Its molecular formula is C22H17ClN2O4S and its molecular weight is 440.9. The purity is usually 95%.
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Scientific Research Applications
Binding and Activity Studies on CCK(1) Receptor
- The compound's effectiveness in binding and activity on the human cholecystokinin (CCK) CCK(1) receptor was studied. Binding and activity studies with mutated receptors revealed distinct interactions, providing insights into the molecule's pharmacological characteristics (Gouldson et al., 2000).
Synthesis of Thiazole Derivatives
- The synthesis of related thiazole derivatives and their characterization using spectroscopy methods were explored. Such studies contribute to the understanding of chemical structures and potential applications of thiazole compounds (Szczepański et al., 2020).
Crystal Structure and Spectroscopic Characterization
- A study focused on the crystal structure and spectroscopic characterization of a related compound, enhancing knowledge of molecular interactions and structural properties (Aydin et al., 2010).
Cytotoxic Activity
- The cytotoxic activity of certain thiazole-containing compounds was investigated, providing insights into potential therapeutic applications against human tumor cell lines (Elmeligie & El-Awady, 2002).
Applications as Corrosion Inhibitors
- Thiazole compounds have been synthesized and evaluated as corrosion inhibitors, demonstrating their utility in protecting materials like copper in acidic environments (Farahati et al., 2019).
Structural Characterization and Isostructural Analysis
- Structural characterization and isostructural analysis of thiazole derivatives were conducted, revealing insights into molecular conformation and properties (Kariuki et al., 2021).
Quantum Chemical and Molecular Dynamics Studies
- Quantum chemical and molecular dynamics simulation studies were used to predict corrosion inhibition performances of related thiazole derivatives, highlighting the theoretical approach to understanding molecular interactions (Kaya et al., 2016).
Photo-degradation Analysis
- The photo-degradation behavior of a pharmaceutical compound with a similar structure was studied, providing insights into stability and degradation pathways under light exposure (Wu et al., 2007).
properties
IUPAC Name |
[4-[(E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-cyanoethenyl]-2,6-dimethoxyphenyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O4S/c1-13(26)29-21-19(27-2)9-14(10-20(21)28-3)8-16(11-24)22-25-18(12-30-22)15-4-6-17(23)7-5-15/h4-10,12H,1-3H3/b16-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGVIJMPVQUHMPM-LZYBPNLTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1OC)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1OC)/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.